molecular formula C18H24N2O4S B14761449 N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide CAS No. 886362-23-8

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide

Cat. No.: B14761449
CAS No.: 886362-23-8
M. Wt: 364.5 g/mol
InChI Key: ORVOKGBKUIFSLG-UHFFFAOYSA-N
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Description

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide is a complex organic compound with the molecular formula C18H24N2O4S and a molecular weight of 364.459 g/mol. This compound is known for its unique structural features, which include a sulfonamide group, a phenyl ring, and a hydroxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-5-(hydroxymethyl)phenylmethanesulfonamide with 1,1-dimethyl-2-phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory responses or antimicrobial activity . The pathways involved in these mechanisms are complex and may include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide can be compared with other similar compounds, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

886362-23-8

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-hydroxy-5-[hydroxy-[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenyl]methanesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-18(2,12-13-7-5-4-6-8-13)19-17(22)14-9-10-16(21)15(11-14)20-25(3,23)24/h4-11,17,19-22H,12H2,1-3H3

InChI Key

ORVOKGBKUIFSLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O

Origin of Product

United States

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